molecular formula C17H17ClN2O3S B4502263 1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B4502263
M. Wt: 364.8 g/mol
InChI Key: FVLSAUDYUXQLGN-UHFFFAOYSA-N
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Description

1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the piperidine ring separately. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperidine ring is often prepared through the hydrogenation of pyridine derivatives. The final step involves the acylation of the piperidine ring with the thiazole derivative under controlled conditions to form the target compound.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antiviral, antimicrobial, and anticancer properties.

    Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cell signaling pathways in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its solubility and reactivity.

    1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}pyrrolidine-4-carboxylic acid: This compound has a pyrrolidine ring instead of a piperidine ring, which can influence its biological activity and binding affinity to targets.

    1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate: This ester derivative can have different pharmacokinetic properties compared to the carboxylic acid form.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-13-3-1-11(2-4-13)16-19-14(10-24-16)9-15(21)20-7-5-12(6-8-20)17(22)23/h1-4,10,12H,5-9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLSAUDYUXQLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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